molecular formula C15H13ClO3S B5755140 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No. B5755140
M. Wt: 308.8 g/mol
InChI Key: FNDDDUMKGQWCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and is primarily used as a research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is primarily attributed to its ability to inhibit MAO-B activity. By inhibiting the breakdown of neurotransmitters, this compound increases the levels of dopamine and serotonin in the brain, which are known to play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antidepressant and anxiolytic effects in animal models. It has also been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone in lab experiments is its specificity towards MAO-B inhibition. This allows researchers to selectively manipulate the levels of dopamine and serotonin in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone. One area of interest is its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. This compound has been shown to protect against the loss of dopamine neurons in animal models of Parkinson's disease, making it a promising candidate for further study. Other potential future directions include investigating the effects of this compound on other neurotransmitter systems and exploring its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves the reaction of 2-chloroacetophenone and 4-methylphenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and chronic pain. It has been shown to act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

1-(2-chlorophenyl)-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDUMKGQWCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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